二苯铬(0)

描述

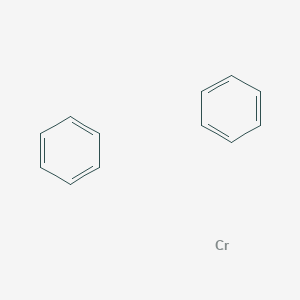

Bis(benzene)chromium(0) is an organometallic compound with the chemical formula Cr(C₆H₆)₂. It is also known as dibenzenechromium. This compound is notable for its sandwich structure, where a chromium atom is sandwiched between two benzene rings. It played a significant role in the development of organometallic chemistry, particularly in the study of sandwich compounds .

科学研究应用

Bis(benzene)chromium(0) has several applications in scientific research:

Catalysis: It is used as a catalyst in olefin hydrogenation and electron transfer chain catalysis.

Hydrosilation: It serves as a pre-catalyst for the hydrosilation of ketones and aldehydes.

Dehydrocoupling: It is used in the dehydrocoupling of triphenylsilane with primary alcohols.

Matrix-Isolation Studies: It is used in infrared matrix-isolation studies to investigate reactions with ozone.

作用机制

Bis(benzene)chromium(0), also known as dibenzenechromium, is an organometallic compound with the formula Cr(η6-C6H6)2. This compound has played a significant role in the development of sandwich compounds in organometallic chemistry .

Target of Action

The primary target of Bis(benzene)chromium(0) is the electron transfer chain . It acts as a catalyst in various chemical reactions, including olefin hydrogenation and the hydrosilation of ketones and aldehydes .

Mode of Action

Bis(benzene)chromium(0) interacts with its targets through electron transfer chain catalysis mechanism . It serves as a pre-catalyst for the hydrosilation of ketones and aldehydes, and for the dehydrocoupling of triphenylsilane with primary alcohols .

Biochemical Pathways

The compound affects the electron transfer chain . The downstream effects of this interaction include the hydrogenation of olefins and the hydrosilation of ketones and aldehydes .

Pharmacokinetics

Bis(benzene)chromium(0) is insoluble in water but slightly soluble in benzene and THF

Result of Action

The result of Bis(benzene)chromium(0)'s action is the facilitation of various chemical reactions. It serves as a catalyst for olefin hydrogenation and a pre-catalyst for the hydrosilation of ketones and aldehydes .

Action Environment

The action of Bis(benzene)chromium(0) can be influenced by environmental factors. For instance, it sublimes at 160°C (320°F; 433 K) in vacuum . Its flammability is also a factor to consider in its handling and use .

准备方法

The synthesis of bis(benzene)chromium(0) was first achieved by Ernst Otto Fischer and Walter Hafner in the 1950s. The preparation involves the reaction of chromium trichloride with aluminium powder and benzene in the presence of aluminium trichloride. The reaction produces a yellow complex, [Cr(C₆H₆)₂]⁺, which is then reduced to the neutral bis(benzene)chromium(0) complex using sodium dithionite in aqueous sodium hydroxide .

Synthetic Route:

Reaction: CrCl₃ + Al + AlCl₃ + C₆H₆ → [Cr(C₆H₆)₂]AlCl₄

Reduction: [Cr(C₆H₆)₂]AlCl₄ + Na₂S₂O₄ → Cr(C₆H₆)₂ + NaAlCl₄ + SO₂

化学反应分析

Bis(benzene)chromium(0) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form [Cr(C₆H₆)₂]⁺.

Reaction with Carboxylic Acids: It reacts with carboxylic acids to form chromium(II) carboxylates, such as chromium(II) acetate.

Hydrosilation: It acts as a pre-catalyst for the hydrosilation of ketones and aldehydes.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like ozone.

Hydrosilation: Involves the use of silanes and ketones or aldehydes.

Major Products:

Oxidation: [Cr(C₆H₆)₂]⁺

Hydrosilation: Silane derivatives

相似化合物的比较

Bis(benzene)chromium(0) is unique among sandwich compounds due to its specific structure and reactivity. Similar compounds include:

Ferrocene: Fe(C₅H₅)₂, another well-known sandwich compound with iron instead of chromium.

Chromocene: Cr(C₅H₅)₂, which has cyclopentadienyl ligands instead of benzene.

Bis(cyclopentadienyl)nickel(II): Ni(C₅H₅)₂, which also features a sandwich structure but with nickel.

Uniqueness:

生物活性

Bis(benzene)chromium(0), also known as dibenzenechromium, is an organometallic compound that has garnered attention for its unique structural and electronic properties. This compound plays a significant role in organometallic chemistry, particularly in the study of sandwich complexes, which are characterized by a metal atom sandwiched between two aromatic rings. The biological activity of bis(benzene)chromium(0) is an area of ongoing research, focusing on its reactivity, potential applications in catalysis, and interactions with biological systems.

Structural Characteristics

Bis(benzene)chromium(0) has a molecular formula of and a molecular weight of 208.22 g/mol. It is typically represented as a sandwich complex where two benzene rings coordinate to a chromium atom. Its synthesis involves the reaction of chromium trichloride with aluminum chloride and benzene under specific conditions, leading to the formation of this stable compound.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.22 g/mol |

| Appearance | Brown to black crystals |

| Melting Point | 260-265 °C |

| Purity | 96.5% |

Radical Scavenging Activity

Research indicates that bis(benzene)chromium(0) exhibits radical scavenging properties. In studies conducted by Samuel et al., it was found to effectively react with organic radicals, forming stable products while reducing radical concentrations in solution. This property suggests potential applications in antioxidant therapies or as a protective agent against oxidative stress in biological systems .

Catalytic Properties

Bis(benzene)chromium(0) has also been reported to catalyze various chemical reactions, including the hydrosilation of alcohols and aldehydes. Unlike typical late transition metal catalysts, the mechanism may involve radical intermediates rather than traditional oxidative addition pathways. This unique reactivity opens avenues for its use in organic synthesis, particularly in processes requiring mild conditions .

Case Studies

- Reactivity with Ozone : A study using matrix-isolation infrared spectroscopy revealed that bis(benzene)chromium reacts with ozone (O₃) at low temperatures. The reaction products were characterized by distinct infrared spectral peaks, indicating the formation of new chromium-ozone complexes. This reaction's kinetics suggest that bis(benzene)chromium can serve as a model for studying metal-ozone interactions, which have implications in atmospheric chemistry and environmental science .

- Antioxidant Potential : In vitro studies have shown that bis(benzene)chromium can reduce lipid peroxidation in cellular models exposed to oxidative stress. This effect is attributed to its ability to scavenge free radicals and inhibit oxidative damage to cell membranes, suggesting potential therapeutic applications in conditions associated with oxidative stress .

属性

IUPAC Name |

benzene;chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6.Cr/c2*1-2-4-6-5-3-1;/h2*1-6H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVURSIGIEONDKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1.C1=CC=CC=C1.[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40155402 | |

| Record name | Chromium, bis(benzene)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1271-54-1 | |

| Record name | Chromium, bis(η6-benzene)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1271-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium, bis(benzene)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(η6-benzene)chromium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。